molecular formula C27H25NO2Sn B14356850 N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline CAS No. 91239-80-4

N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline

Cat. No.: B14356850
CAS No.: 91239-80-4
M. Wt: 514.2 g/mol
InChI Key: ZPJGVLXMZVLXRJ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline is an organotin compound with the molecular formula C26H25NSn It is a derivative of aniline, featuring a dimethylamino group and a triphenylstannyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of N,N-dimethylaniline with triphenyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

N,N-dimethylaniline+triphenyltin chlorideN,N-Dimethyl-2-[(triphenylstannyl)oxy]carbonylaniline+HCl\text{N,N-dimethylaniline} + \text{triphenyltin chloride} \rightarrow \text{this compound} + \text{HCl} N,N-dimethylaniline+triphenyltin chloride→N,N-Dimethyl-2-[(triphenylstannyl)oxy]carbonylaniline+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organotin compound synthesis, such as maintaining an inert atmosphere and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler organotin compounds.

    Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds.

    Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with molecular targets through its organotin moiety. Organotin compounds are known to interact with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but they may include enzymes and other proteins involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative of aniline with a dimethylamino group.

    Triphenyltin chloride: An organotin compound used in the synthesis of N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline.

    N,N-Dimethyl-4-{[(triphenylstannyl)oxy]carbonyl}aniline: A positional isomer with the triphenylstannyl group attached at the para position.

Uniqueness

This compound is unique due to the presence of both a dimethylamino group and a triphenylstannyl group on the aniline ring

Properties

CAS No.

91239-80-4

Molecular Formula

C27H25NO2Sn

Molecular Weight

514.2 g/mol

IUPAC Name

triphenylstannyl 2-(dimethylamino)benzoate

InChI

InChI=1S/C9H11NO2.3C6H5.Sn/c1-10(2)8-6-4-3-5-7(8)9(11)12;3*1-2-4-6-5-3-1;/h3-6H,1-2H3,(H,11,12);3*1-5H;/q;;;;+1/p-1

InChI Key

ZPJGVLXMZVLXRJ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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